

# SLAP HydroPyrrolopyrazine Reagent experimental protocol

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## Compound of Interest

Compound Name: *SLAP HydroPyrrolopyrazine  
Reagent*

Cat. No.: *B11945067*

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Application Note: Synthesis of Hydropyrrolopyrazines via SLAP Reagents

## Executive Summary

This guide details the experimental protocol for utilizing SLAP (Silicon Amine Protocol) HydroPyrrolopyrazine Reagents to synthesize saturated, bicyclic

-rich N-heterocycles. Developed in collaboration with the Bode Research Group (ETH Zürich), this technology overcomes the toxicity associated with organotin (SnAP) reagents by utilizing a silicon-based radical precursor activated by visible light photoredox catalysis.

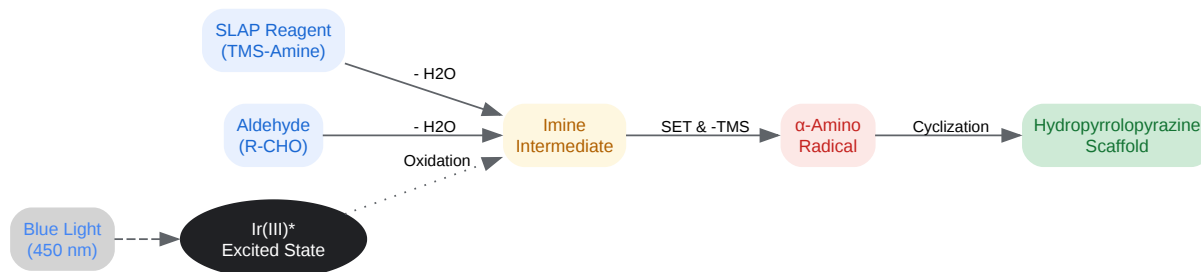
The protocol enables the one-step conversion of aldehydes into hexahydro-pyrrolo[1,2-a]pyrazines, a high-value scaffold in medicinal chemistry due to its rigid bicyclic structure and defined exit vectors.

## Mechanism of Action

The transformation relies on the oxidative generation of an

-amino radical from a silylated amine precursor. Unlike traditional cross-couplings, this reaction proceeds through a radical-polar crossover mechanism.

- Condensation: The primary amine of the SLAP reagent condenses with the substrate aldehyde to form an imine intermediate.
- Oxidation: Upon blue light irradiation, the iridium photocatalyst ( ) accepts an electron from the tertiary amine of the SLAP reagent (Single Electron Transfer). ) accepts an electron from the tertiary amine of the SLAP reagent (Single Electron Transfer).
- Desilylation: The resulting amine radical cation undergoes rapid fragmentation, losing the trimethylsilyl (TMS) group to generate a neutral -amino radical.
- Cyclization: This nucleophilic radical attacks the electrophilic imine carbon (6-endo-trig cyclization), closing the piperazine ring.



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Figure 1: Mechanistic pathway of SLAP-mediated hydroxyrrolopyrazine synthesis.

## Experimental Design & Reagents

### Key Reagents Table

Component	Specification	Role	Recommended Source
SLAP Reagent	(S)-1-(TMS-methyl)pyrrolidin-2-yl)methanamine	Radical Precursor	Sigma-Aldrich / Bode Group
Substrate	Various Aldehydes (Aromatic/Aliphatic)	Electrophile	Commercial
Photocatalyst	Ir[dF(CF <sub>3</sub> )ppy] <sub>2</sub> (dtbbpy)PF <sub>6</sub> or Ir(ppy) <sub>2</sub> (dtbbpy)PF <sub>6</sub>	SET Catalyst	Strem / Sigma
Solvent A	Acetonitrile (MeCN), Anhydrous	Reaction Medium	Acros Seal™
Solvent B	2,2,2-Trifluoroethanol (TFE)	Protic Additive	Oakwood / Sigma
Desiccant	4Å Molecular Sieves (Powdered/Activated)	Water Scavenger	Various

## Equipment

- Light Source: Blue LED reactor (e.g., Kessil PR160-440nm or equivalent photoreactor).  
Note: Maintain distance to prevent heating >35°C.
- Vials: 4 mL or 8 mL clear glass vials with Teflon-lined septa.
- Inert Gas: Nitrogen or Argon manifold.

## Detailed Protocol

### Phase 1: Imine Formation (Critical Step)

Rationale: The radical cyclization cannot occur without the pre-formed imine. Incomplete condensation is the #1 cause of failure.

- Prepare Vials: Flame-dry a reaction vial and add a magnetic stir bar. Allow to cool under inert gas.
- Load Reagents:
  - Add **SLAP HydroPyrrolopyrazine Reagent** (1.0 equiv, typically 0.5 mmol).
  - Add Aldehyde (1.0 equiv).
  - Add 4Å Molecular Sieves (200 mg per mmol substrate). Tip: Activate sieves at 300°C prior to use for optimal results.
- Solvent Addition: Add anhydrous MeCN (Concentration: 0.5 M).
- Incubation: Stir at Room Temperature (25°C) for 2–4 hours.
  - QC Check: Take a 10 µL aliquot, dilute in wet MeCN (to hydrolyze residual reagent but not the stable imine), and check via LC-MS. Look for the Imine mass (M+H). If aldehyde remains, stir longer or add more sieves.

## Phase 2: Photocatalytic Cyclization

Rationale: TFE is added to stabilize the radical intermediates and facilitate the turnover of the photocatalyst.

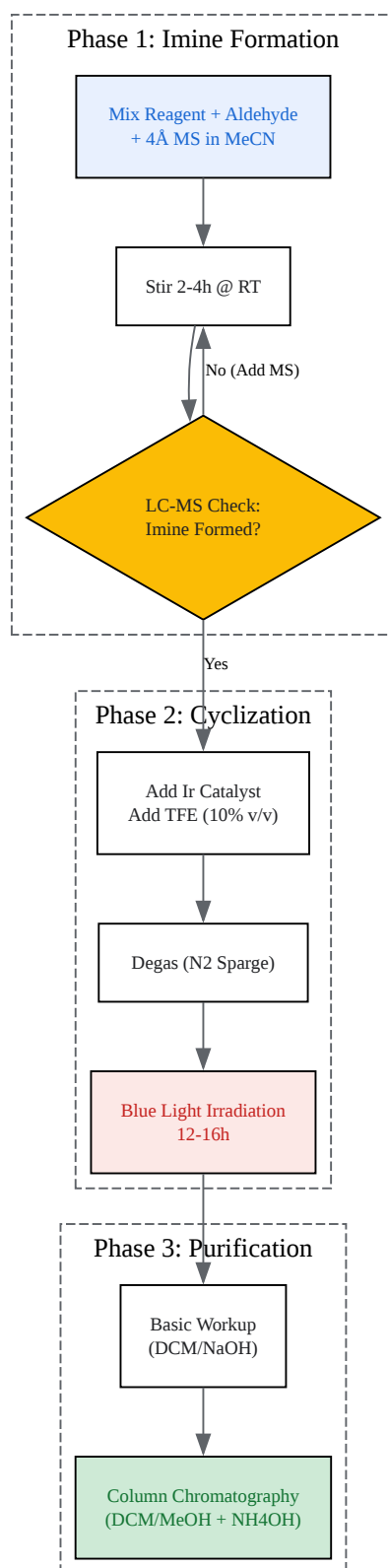
- Catalyst Addition: Once imine formation is complete, add the Iridium photocatalyst (0.01 equiv / 1 mol%).
- Solvent Adjustment: Add TFE (Trifluoroethanol) to achieve a 9:1 MeCN:TFE ratio.
  - Example: If you used 1.0 mL MeCN in Phase 1, add ~0.11 mL TFE.
- Degassing: Sparge the solution with Nitrogen/Argon for 5–10 minutes. Oxygen quenches the excited state of the Iridium catalyst.
- Irradiation: Seal the vial and place it in the photoreactor. Irradiate with Blue Light (440–450 nm) for 12–16 hours.

- Fan Cooling: Ensure the reaction temperature remains between 25–35°C.

## Phase 3: Workup & Purification

- Quench: Remove from light. Dilute with DCM (5 mL) and add 1 M NaOH or sat. NaHCO<sub>3</sub> (2 mL) to basify.
- Extraction: Extract aqueous layer with DCM (3x).
- Drying: Dry combined organics over Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: Flash chromatography.
  - Stationary Phase: Silica Gel.
  - Mobile Phase: DCM/MeOH gradient (0%  
10%) with 1% NH<sub>4</sub>OH or 1% Et<sub>3</sub>N.
  - Note: Saturated amines interact strongly with acidic silica. The base additive is mandatory to prevent streaking.

## Workflow Diagram



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Figure 2: Operational workflow for SLAP Hydropyrrolopyrazine synthesis.

## Troubleshooting & Optimization (Self-Validating Systems)

Observation	Root Cause	Corrective Action
Low Conversion (Imine Step)	Wet solvent or steric hindrance.	Freshly activate MS at 300°C. Increase concentration to 1.0 M.
Low Yield (Cyclization)	Oxygen quenching or light intensity.	Check degassing (sparge longer). Ensure vial is within 2-3 cm of light source.
Hydrolysis of Product	Acidic workup or silica.	Always use basic workup. Pre-treat silica column with 1% Et <sub>3</sub> N/Hexanes before loading.
Byproduct: Aldehyde Recovery	Imine hydrolysis during workup.	If imine was fully formed but aldehyde is recovered, the imine hydrolyzed before cyclization. Check water content in Phase 2.

## Storage and Stability

- SLAP Reagents: Store at -20°C. Hygroscopic. Allow to warm to RT before opening to prevent condensation.
- Stability: The silyl group is stable to standard chromatography but sensitive to strong acids.

## References

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